西替利嗪(D8 二盐酸盐)

概述

描述

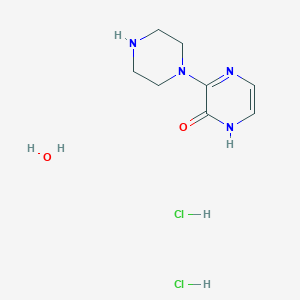

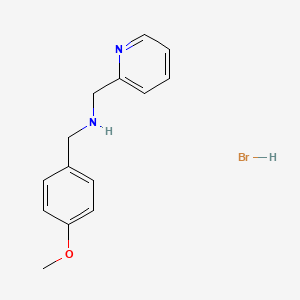

Cetirizine (D8 dihydrochloride), also known as Zyrtec, is an orally active second-generation histamine H1 antagonist . It is used in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . One of the most common uses for this drug is for a condition called allergic rhinitis .

Synthesis Analysis

A spectrofluorimetric method has been developed for the quantification of cetirizine dihydrochloride (CTZ). The quenching effect of CTZ on the fluorescence intensity of Eosin Y was utilized to generate an ion-pair complex that can be detected at 549 nm using a 301 nm excitation wavelength .Molecular Structure Analysis

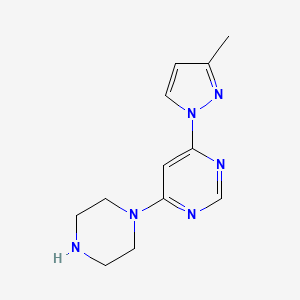

The molecular formula of cetirizine dihydrochloride is C21H27Cl3N2O3 . Its average mass is 461.810 Da and its monoisotopic mass is 460.108734 Da .Chemical Reactions Analysis

The fluorescence quenching value was linear to CTZ concentration in the range of 1–40 µg/mL. The estimated detection and quantification limits were determined to be 0.02 and 0.08 µg/mL, respectively .Physical and Chemical Properties Analysis

Cetirizine dihydrochloride has a molecular formula of C21H27Cl3N2O3, an average mass of 461.810 Da, and a monoisotopic mass of 460.108734 Da .科学研究应用

1. 环境降解研究

西替利嗪二盐酸盐通常存在于废水中,研究了在超声波照射下使用酶催化剂进行降解。与传统技术相比,这种新方法显着提高了降解效率(苏塔尔和拉索德,2015)。

2. 分析方法开发

已经开展了研究,开发了使用高效液相色谱法 (HPLC) 测定西替利嗪二盐酸盐在口服溶液和片剂等药物形式中的分析方法(辛格等人,2012)。

3. 遗传毒性研究

研究探索了西替利嗪二盐酸盐的遗传毒性潜力,表明其在体外诱导人淋巴细胞微核形成的能力。这表明具有促畸变和非整倍性特性,需要进一步的体内研究(弗拉斯托斯和斯特法努,1998)。

4. 化学分析技术

研究重点是开发分光光度法和液相色谱法测定药物中的西替利嗪二盐酸盐,表明其适应于各种分析技术(瓦利利等人,1998)。

5. 局部应用研究

已经探索了西替利嗪二盐酸盐在新型半固体制剂(如纳米乳剂和水凝胶)中的潜力,用于局部应用,显示出有效的抗组胺活性和持续的药物释放(奇乌利扎等人,2014)。

6. 电化学分析

研究还考察了西替利嗪二盐酸盐的电化学氧化,提供了对其氧化敏感性和开发新型电化学传感器潜力的见解(居内戈尔·萨德,2004)。

7. 包合物研究

研究表明,西替利嗪二盐酸盐在水溶液中与 β-环糊精形成包合物,表明在药物递送系统中的应用(阿里等人,2007)。

8. 新型局部制剂

已经开发了西替利嗪二盐酸盐的创新弹性囊泡局部制剂,用于靶向外周 H1 抗组胺活性,显示出治疗特应性皮炎的希望(戈因迪等人,2013)。

9. 稳定性和动力学研究

验证了一种稳定性指示 HPLC 方法,用于研究西替利嗪二盐酸盐在酸性和氧化条件下的降解,突出了其稳定性曲线和降解动力学(苏里等人,2013)。

10. 药物传感器开发

已经开展了研究来开发西替利嗪盐酸盐药物传感器,在药物测定中显示出高灵敏度和准确性,表明在药物质量控制中的潜力(任丽君和徐,2018)。

作用机制

Target of Action

Cetirizine (D8 dihydrochloride), also known as Cetirizine D8, is a selective Histamine-1 antagonist . The primary targets of Cetirizine D8 are the Histamine-1 (H1) receptors located on the effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These H1 receptors play a crucial role in mediating allergic reactions .

Mode of Action

Cetirizine D8 interacts with its targets by competing with histamine for H1-receptor sites . This interaction inhibits the H1 receptor, thereby preventing the action of histamine, a substance that the body releases in response to an allergic reaction . As a result, the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives, are alleviated .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine D8 is the histamine pathway. By selectively inhibiting the H1 receptors, Cetirizine D8 prevents histamine from binding to these receptors and triggering an allergic response . This action can suppress the downstream effects of the histamine pathway, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .

Pharmacokinetics

The pharmacokinetic properties of Cetirizine D8 include its absorption, distribution, metabolism, and excretion (ADME). Cetirizine D8 is well-absorbed, with more than 70% bioavailability . It has a protein binding rate of 88-96% . Cetirizine D8 is minimally metabolized and is largely excreted unchanged in the urine . These properties impact the bioavailability of Cetirizine D8, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Cetirizine D8’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptors, Cetirizine D8 prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . Furthermore, Cetirizine D8 has been shown to inhibit eosinophil chemotaxis during the allergic response , which can further help to alleviate allergic symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cetirizine D8. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the action of Cetirizine D8 . Additionally, factors such as the individual’s health status, age, and other demographic factors can impact the drug’s efficacy.

安全和危害

未来方向

生化分析

Biochemical Properties

Cetirizine (D8 dihydrochloride) functions primarily as a histamine H1 receptor antagonist. It interacts specifically with the H1 receptors on the surface of various cells, including mast cells and basophils. By binding to these receptors, cetirizine (D8 dihydrochloride) prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves. This interaction inhibits the chemotaxis of eosinophils during allergic reactions, thereby reducing inflammation and allergic symptoms .

Cellular Effects

Cetirizine (D8 dihydrochloride) exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which in turn affects downstream signaling cascades. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, cetirizine (D8 dihydrochloride) can modulate gene expression related to inflammatory responses and cellular metabolism, contributing to its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of cetirizine (D8 dihydrochloride) involves its binding to the histamine H1 receptors, which are G-protein-coupled receptors. Upon binding, cetirizine (D8 dihydrochloride) stabilizes the inactive conformation of the receptor, preventing histamine from activating it. This blockade inhibits the downstream signaling pathways that would normally result in allergic symptoms. Additionally, cetirizine (D8 dihydrochloride) has been found to suppress the expression of macrophage migration inhibitory factor, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetirizine (D8 dihydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation under stress conditions such as high temperature and light exposure. Long-term studies have shown that cetirizine (D8 dihydrochloride) maintains its efficacy in inhibiting histamine-induced responses over extended periods, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

In animal models, the effects of cetirizine (D8 dihydrochloride) vary with different dosages. At therapeutic doses, it effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, cetirizine (D8 dihydrochloride) can cause toxicity, including central nervous system depression and gastrointestinal disturbances. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase the therapeutic effect but rather increases the risk of adverse effects .

Metabolic Pathways

Cetirizine (D8 dihydrochloride) is metabolized primarily in the liver through oxidation and conjugation pathways. The major metabolic pathways involve hydroxylation, O-dealkylation, and N-dealkylation, followed by conjugation with glucuronic acid. These metabolic processes are facilitated by enzymes such as cytochrome P450 isoforms. The metabolites are then excreted primarily through the urine .

Transport and Distribution

Upon administration, cetirizine (D8 dihydrochloride) is rapidly absorbed and distributed throughout the body. It binds extensively to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream. The compound is distributed to various tissues, including the liver, kidneys, and lungs. Its distribution is relatively uniform, with a volume of distribution indicating that it is not extensively sequestered in any particular tissue .

Subcellular Localization

Cetirizine (D8 dihydrochloride) is primarily localized in the cytoplasm of cells, where it interacts with histamine H1 receptors on the cell membrane. It does not appear to accumulate significantly in any specific subcellular organelles. The lack of specific targeting signals or post-translational modifications suggests that its activity is mainly confined to the cytoplasmic and membrane-associated regions .

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FLZNRFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)